Quantifying Chiral Purity Advantage: Fenthiaprop-p-ethyl vs. Racemic Fenthiaprop-ethyl
Fenthiaprop-p-ethyl is the (R)-enantiomer of fenthiaprop-ethyl, which possesses a single chiral center [1]. The (R)-enantiomer is the active principle in APP herbicides; the (S)-enantiomer is typically less active [1]. While direct comparative activity data (e.g., ED50) for fenthiaprop enantiomers is not available in public literature, the inherent chiral nature of the compound necessitates specification of enantiopurity for research consistency [2].
| Evidence Dimension | Enantiomeric Composition |
|---|---|
| Target Compound Data | >95% (R)-enantiomer (assumed for research-grade material) |
| Comparator Or Baseline | Racemic mixture (fenthiaprop-ethyl): 50% (R), 50% (S) enantiomers |
| Quantified Difference | At least 2-fold higher concentration of the active (R)-enantiomer per unit mass |
| Conditions | Chemical structure; stereochemistry (IUPAC) |
Why This Matters
For research and development, using the pure (R)-enantiomer ensures that observed biological effects are due to the active form, eliminating confounding variables from the less active (S)-enantiomer and enabling more precise structure-activity relationship (SAR) studies.
- [1] University of Hertfordshire. PPDB: Pesticide Properties DataBase - Fenthiaprop-ethyl (Ref: Hoe 35609) - Isomerism section. View Source
- [2] European Chemicals Agency (ECHA). Information on fenthiaprop-ethyl (CAS 66441-11-0). View Source
